Pyrimidineacetaldehyde derivative

Beschreibung

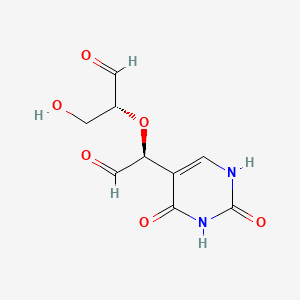

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-[(1S)-1-(2,4-dioxo-1H-pyrimidin-5-yl)-2-oxoethoxy]-3-hydroxypropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O6/c12-2-5(3-13)17-7(4-14)6-1-10-9(16)11-8(6)15/h1-2,4-5,7,13H,3H2,(H2,10,11,15,16)/t5-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWIIFIZPARHSJ-CAHLUQPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C(C=O)OC(CO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1)[C@@H](C=O)O[C@H](CO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86762-35-8 | |

| Record name | Pyrimidineacetaldehyde derivative | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Strategies for Pyrimidineacetaldehyde Derivatives

Classical Approaches in Pyrimidine (B1678525) Ring Construction Relevant to Pyrimidineacetaldehyde Formation

The foundation of pyrimidineacetaldehyde derivative synthesis lies in the robust and well-established methods for constructing the pyrimidine ring. These classical approaches provide the core heterocyclic structure onto which the acetaldehyde (B116499) functional group can be incorporated.

Condensation Reactions for Pyrimidine Nucleus Assembly

Condensation reactions are a cornerstone of pyrimidine synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea (B33335), or guanidine (B92328) derivative. wikipedia.orgbu.edu.eg This approach allows for the formation of the characteristic six-membered ring with two nitrogen atoms at the 1 and 3 positions.

A widely utilized method is the Principal Synthesis, which involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents. wikipedia.org For instance, reacting a β-dicarbonyl compound with an amidine yields a 2-substituted pyrimidine. Similarly, using urea or thiourea (B124793) leads to the formation of 2-pyrimidinones or 2-thiopyrimidines, respectively. wikipedia.org The Biginelli reaction, a multicomponent condensation of a β-ketoester, an aldehyde, and urea or thiourea, also provides a direct route to dihydropyrimidines, which can be subsequently oxidized to pyrimidines. wikipedia.orgresearchgate.net

Another notable condensation strategy involves the reaction of N-vinyl or N-aryl amides with nitriles, activated by reagents like trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine. researchgate.net This method facilitates a single-step synthesis of pyrimidine derivatives through nucleophilic addition of the nitrile to an activated intermediate followed by annulation. researchgate.net

The following table summarizes key condensation reactions for pyrimidine synthesis:

| Reactants | Reagents/Conditions | Product Type |

| β-Dicarbonyl compound + Amidine | Heat | 2-Substituted pyrimidine wikipedia.org |

| β-Dicarbonyl compound + Urea | Heat | 2-Pyrimidinone wikipedia.org |

| β-Ketoester + Aldehyde + Urea/Thiourea | Acid catalyst | Dihydropyrimidine (B8664642) wikipedia.orgresearchgate.net |

| N-Vinyl/N-Aryl Amide + Nitrile | Trifluoromethanesulfonic anhydride, 2-chloropyridine | Substituted pyrimidine researchgate.net |

Cyclization Reactions in Pyrimidine Synthesis

Cyclization reactions offer another versatile avenue for assembling the pyrimidine core. These reactions often involve the formation of one or more carbon-nitrogen bonds to close the heterocyclic ring.

A prominent example is the copper-catalyzed cyclization of ketones with nitriles under basic conditions. acs.org This method is valued for its broad substrate scope and tolerance of various functional groups. acs.orgorganic-chemistry.org The reaction proceeds through a novel pathway where the nitrile acts as an electrophile, leading to the formation of two C-N bonds and one C-C bond. acs.org

Another approach involves the cyclocondensation of β-keto esters with amidines, which can be promoted by ultrasound irradiation to achieve good to excellent yields of highly substituted 4-pyrimidinols. organic-chemistry.org Additionally, samarium chloride-catalyzed cyclization of β-formyl enamides using urea as an ammonia (B1221849) source under microwave irradiation provides an efficient synthesis of pyrimidines. organic-chemistry.org

Recent advancements include iridium-catalyzed multicomponent synthesis from amidines and up to three different alcohols. organic-chemistry.orgacs.org This sustainable process proceeds through a sequence of condensation and dehydrogenation steps. acs.org

The table below highlights various cyclization strategies for pyrimidine synthesis:

| Reactants | Catalyst/Conditions | Product Type |

| Ketones + Nitriles | Copper catalyst, Base | Diversely functionalized pyrimidines acs.orgorganic-chemistry.org |

| β-Keto esters + Amidines | Ultrasound irradiation | Highly substituted 4-pyrimidinols organic-chemistry.org |

| β-Formyl enamides + Urea | Samarium chloride, Microwave irradiation | Pyrimidines organic-chemistry.org |

| Amidines + Alcohols | Iridium catalyst | Highly substituted pyrimidines organic-chemistry.orgacs.org |

Targeted Synthesis of the Acetaldehyde Moiety

Once the pyrimidine nucleus is established, the next critical step is the introduction and management of the acetaldehyde functionality. This presents a unique set of challenges due to the inherent reactivity of the aldehyde group.

Methods for Introduction of Aldehyde Functionalities

Several methods can be employed to introduce an aldehyde group at a specific position on the pyrimidine ring, most commonly at the C5 position, which is more susceptible to electrophilic substitution. wikipedia.orgresearchgate.net

The Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich aromatic and heterocyclic compounds, including pyrimidines with activating groups. researchgate.net This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF).

Another strategy involves the reduction of a nitrile group. For instance, 4-aminopyrimidine-5-carbonitriles can be reduced to the corresponding 4-aminopyrimidine-5-carbaldehydes using reagents like diisobutylaluminum hydride (DIBAL-H) or hydrogen over a palladium catalyst. researchgate.net

Furthermore, the oxidation of a primary alcohol group attached to the pyrimidine ring can yield the desired aldehyde. This can be achieved using various oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC). researchgate.net

Strategies for Stabilizing Reactive Acetaldehyde Groups in Pyrimidine Derivatives

The acetaldehyde group is highly reactive and prone to self-condensation, oxidation, and other side reactions. Therefore, strategies to stabilize this functionality are crucial for the successful synthesis and isolation of pyrimidineacetaldehyde derivatives.

One common approach is the in situ generation and immediate use of the pyrimidineacetaldehyde in a subsequent reaction. This avoids the need for isolation and purification of the potentially unstable aldehyde.

Another strategy involves the use of protecting groups. The aldehyde can be converted into a more stable derivative, such as an acetal (B89532) or a thioacetal, which can be carried through several synthetic steps and then deprotected under specific conditions to regenerate the aldehyde functionality when needed.

The inherent electronic properties of the pyrimidine ring can also contribute to the stability of the acetaldehyde group. The electron-withdrawing nature of the pyrimidine ring can decrease the nucleophilicity of the enolate that might form from the acetaldehyde, thus reducing the likelihood of self-condensation. Additionally, the formation of intramolecular hydrogen bonds, if the substitution pattern allows, can also contribute to the stabilization of the aldehyde group. For example, in some pyrimidine derivatives, the pyrimidine moiety can be stabilized through hydrogen bonds with neighboring groups. acs.org

Advanced and Sustainable Synthetic Approaches for Pyrimidineacetaldehyde Derivatives

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches are increasingly being applied to the synthesis of pyrimidine derivatives. researchgate.netresearchgate.netnih.gov

Sustainable methods often focus on the use of greener solvents like water, catalyst-free conditions, or the use of recyclable catalysts. researchgate.net Multicomponent reactions (MCRs) are particularly attractive as they allow for the synthesis of complex molecules in a single step, reducing waste and improving atom economy. acs.orgmdpi.com For instance, one-pot, four-component reactions have been developed for the synthesis of pyrimidine derivatives in good to excellent yields. mdpi.com

Microwave-assisted synthesis and ultrasound irradiation are other green techniques that can significantly reduce reaction times and improve yields in pyrimidine synthesis. researchgate.netnih.gov For example, ultrasound has been shown to be a powerful tool in the synthesis of pyrimidines, with synergic effects observed when combined with other methods. nih.gov

These advanced and sustainable approaches not only offer environmental benefits but also often provide access to novel pyrimidineacetaldehyde derivatives that may be difficult to synthesize using classical methods.

Multicomponent Reactions (MCRs) for Convergent Synthesis

One of the most classic and widely utilized MCRs for synthesizing pyrimidine-like structures is the Biginelli reaction. scholarsresearchlibrary.com This reaction typically involves the one-pot condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea. scholarsresearchlibrary.comfoliamedica.bg The flexibility of MCRs allows for a high degree of molecular diversity by simply varying the starting components. mdpi.com For instance, a one-pot, three-component reaction for synthesizing dihydropyrido[2,3-d]pyrimidine derivatives involves the reaction of 6-amino-1,3-dimethyl uracil (B121893), various aromatic aldehydes, and acetyl acetone (B3395972). researchgate.net Similarly, pyrimidine derivatives have been synthesized through a three-component coupling of aldehydes, alkynes, and indazole or triazole, catalyzed by ferric chloride. researchgate.net

More complex MCRs have also been developed. For example, a pseudo five-component reaction involving a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium (B1175870) acetate (B1210297) has been used to produce pyrimidines. mdpi.com This highlights the versatility of MCRs in constructing the pyrimidine core from readily available starting materials in a convergent manner. The integration of MCRs with other green techniques, such as the use of continuous flow platforms, is an emerging strategy to further enhance synthetic efficiency. researchgate.net

Green Chemistry Principles in Pyrimidineacetaldehyde Synthesis

The synthesis of pyrimidine derivatives is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. epa.govrasayanjournal.co.in These principles include preventing waste, maximizing atom economy, using safer solvents and reaction conditions, and employing catalytic reagents. epa.govacs.org The adoption of green chemistry in this field is driven by the need for more environmentally friendly and economically viable synthetic processes. academie-sciences.frrasayanjournal.co.in

Key green approaches in pyrimidine synthesis include the use of MCRs, which inherently increase atom economy, and the application of alternative energy sources like microwave and ultrasound irradiation. rasayanjournal.co.inresearchgate.net These methods often lead to shorter reaction times, higher yields, and purer products, thus minimizing waste and energy consumption. rasayanjournal.co.inresearchgate.net The development of solvent-free reaction conditions and the use of water as a benign solvent are also central tenets of green pyrimidine synthesis. academie-sciences.frskpharmteco.com

Catalysis plays a pivotal role in the green synthesis of pyrimidines. The use of catalysts, especially those that are heterogeneous and recyclable, is preferred over stoichiometric reagents as they are used in small amounts and can facilitate multiple reaction cycles, thereby minimizing waste. epa.govresearchgate.net

Solvent-Free Reaction Conditions

Performing organic reactions without a solvent is a key objective of green chemistry, as solvents contribute significantly to the mass and environmental impact of chemical processes. academie-sciences.frskpharmteco.com Solvent-free, or neat, reactions offer numerous advantages, including reduced waste, easier product separation, and often, enhanced reaction rates and yields. academie-sciences.frresearchgate.net

In the context of pyrimidine synthesis, solvent-free conditions have been successfully applied to multicomponent reactions. academie-sciences.fr For example, the synthesis of dihydropyrido[2,3-d]pyrimidine derivatives has been achieved by reacting 6-amino-1,3-dimethyl uracil, aromatic aldehydes, and acetyl acetone under solvent-free conditions. researchgate.net Another study describes a one-pot, three-component synthesis of pyrimidine derivatives using grinding, where the reactants form a eutectic melt, allowing the reaction to proceed without a bulk solvent. academie-sciences.fr This method, when combined with a heterogeneous catalyst, further enhances both the economic and ecological efficiency of the synthesis. academie-sciences.fr The synthesis of pyranopyrimidines has also been accomplished by heating reactants under solvent-free conditions at 100 °C, resulting in high yields. nih.gov

The following table summarizes examples of solvent-free synthesis of pyrimidine derivatives.

| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| 6-Amino-1,3-dimethyl uracil, Aromatic aldehydes, Acetyl acetone | TEDA/[email protected] MOF, Solvent-free | Dihydropyrido[2,3-d]pyrimidines | High | researchgate.net |

| Aldehydes, Alkynes, Indazole/Triazole | Ferric chloride, Solvent-free | Pyrimidine derivatives | Good-Excellent | researchgate.netresearchgate.net |

| Aryl aldehydes, Malononitrile (B47326), Barbituric acid | CoFe₂O₄@FA-Er, Solvent-free, 100 °C | Pyranopyrimidines | 87–96 | nih.gov |

| Guanidine carbonate, Cyclic ketones, Aldehydes | Acidic ionic liquids, Solvent-free, Microwave | Quinazoline- and pyrimidine-2-amine derivatives | — | researchgate.net |

| Salicylaldehydes, Secondary amines, Malononitrile | TiO₂–SiO₂, Solvent-free, 80 °C | Benzopyrano[2,3-d]pyrimidine derivatives | — | researchgate.net |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. rasayanjournal.co.in By directly coupling with polar molecules, microwaves provide rapid and uniform heating, which can dramatically reduce reaction times, often from hours to minutes, and improve product yields. researchgate.netnih.gov This efficiency aligns well with the principles of green chemistry by saving energy and time. rasayanjournal.co.in

The synthesis of various pyrimidine derivatives has been successfully achieved using microwave assistance. For example, the Biginelli condensation to form tetrahydropyrimidines can be carried out using microwave irradiation. foliamedica.bg In one study, the synthesis of thiazolo[5,4-d]pyrimidines from 5-thiazolidinones, 2-butyl-1H-imidazole-5-carbaldehyde, and thiourea was completed within 5 minutes under microwave irradiation. researchgate.net Another report details the microwave-assisted synthesis of uracil and cytosine analogues using BF₃·Et₂O as a Lewis acid catalyst, which enhanced both yields and reaction rates. mdpi.com

The combination of microwave heating with solvent-free conditions further exemplifies a green synthetic approach. mdpi.com This synergy often leads to clean reactions with simple work-up procedures. rasayanjournal.co.in

The table below presents data on microwave-assisted synthesis of pyrimidine derivatives.

| Reactants | Conditions | Product Type | Reaction Time | Yield (%) | Reference |

| 5-Thiazolidinones, 2-Butyl-1H-imidazole-5-carbaldehyde, Thiourea | Microwave irradiation | Thiazolo[5,4-d]pyrimidines | 5 min | — | researchgate.net |

| 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles, Bromomalononitrile | Microwave irradiation | 3,7-Diamino-5-aryl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile | 8 min | 69–88 | nih.gov |

| 1,3,4-Oxadiazole based aldehyde, Substituted acetoacetanilide, N,N'-dimethyl urea | Microwave irradiation, Biginelli condensation | N-(substituted phenyl)-1,3,6-trimethyl-4-(4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | — | — | foliamedica.bgsemanticscholar.org |

| β-Ketoesters/β-Aldehydoester, Urea | Microwave, BF₃·Et₂O catalyst, Solvent-free | Uracil analogues | — | High | mdpi.com |

Ultrasound-Assisted Synthesis

Ultrasound irradiation has been established as an effective alternative energy source for promoting chemical reactions, a field known as sonochemistry. researchgate.netnih.gov The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized "hot spots" with extreme temperatures and pressures. nih.gov This phenomenon can significantly enhance reaction rates and yields. rasayanjournal.co.innih.gov

The application of ultrasound in the synthesis of pyrimidine and its fused derivatives has grown considerably. researchgate.netnih.gov This technique is often used to accelerate classical reactions like multicomponent, cyclocondensation, and cycloaddition reactions. researchgate.netnih.gov A key advantage of ultrasound-assisted synthesis is its ability to provide shorter reaction times and higher yields compared to conventional heating methods. nih.gov For instance, pyranopyrimidines have been synthesized via a one-pot reaction of aryl aldehydes, malononitrile, and barbituric acid in water under sonication at 80 °C. nih.gov

Ultrasound technology aligns with green chemistry principles by intensifying processes, which can lead to energy savings and reduced waste. researchgate.net It is particularly effective for reactions in heterogeneous systems. researchgate.net

Use of Aqueous Media in Pyrimidine Derivative Formation

The use of water as a reaction solvent is a highly desirable goal in green chemistry. skpharmteco.com Water is non-toxic, non-flammable, and abundant, making it an environmentally benign alternative to volatile organic solvents. scholarsresearchlibrary.com Performing organic syntheses in aqueous media can simplify work-up procedures and reduce the environmental impact of chemical processes. researchgate.net

Several synthetic routes to pyrimidine derivatives have been successfully adapted to aqueous media. scholarsresearchlibrary.comresearchgate.net A simple and efficient one-pot synthesis of aryl- and heteroaryl-substituted pyrimidines has been developed by reacting an aldehyde, ethyl cyanoacetate, and guanidine nitrate (B79036) in water with piperidine (B6355638) as a catalyst. scholarsresearchlibrary.com This method benefits from short reaction times and excellent yields. scholarsresearchlibrary.com Similarly, pyrano[2,3-d]pyrimidine derivatives have been synthesized through the reaction of aromatic aldehydes, malononitrile, and 2-amino-4,6-disubstituted pyrimidines in aqueous media. researchgate.net

The synthesis of tetrahydropyranopyrimidines has been achieved through a one-pot multicomponent reaction of aryl aldehydes, malononitrile, and (thio)barbituric acids in water, catalyzed by nickel oxide nanoparticles. nih.gov These examples demonstrate the feasibility and advantages of using water as a solvent for the formation of the pyrimidine ring system. scholarsresearchlibrary.comresearchgate.net

Catalytic Methodologies

Catalysis is a fundamental pillar of green chemistry, offering pathways to more efficient and selective chemical transformations while minimizing waste. mdpi.comepa.gov In the synthesis of pyrimidine derivatives, a wide array of catalytic systems have been employed to enhance reaction efficiency and facilitate the use of milder conditions. mdpi.comresearchgate.net

Catalysts used in pyrimidine synthesis can be broadly categorized. Simple organic bases like piperidine have been used to catalyze the one-pot synthesis of pyrimidines in aqueous media. scholarsresearchlibrary.com Lewis acids, such as ferric chloride, have proven effective in catalyzing the three-component reaction of aldehydes, alkynes, and indazole/triazole. researchgate.net Transition metal catalysts, including nickel and ruthenium complexes, have been reported for the dehydrogenative multicomponent coupling of alcohols and amidines to form pyrimidines. mdpi.com

A significant area of development is in heterogeneous catalysis, where the catalyst is in a different phase from the reactants. researchgate.net This simplifies catalyst recovery and reuse, a key advantage for both economic and environmental reasons. nih.gov Magnetically recoverable nanocatalysts, for instance, can be easily separated from the reaction mixture using an external magnet and have been shown to be reusable for multiple cycles without significant loss of activity. researchgate.netnih.gov Other heterogeneous catalysts include ionic liquids and porous poly-melamine-formaldehyde, which has been used for synthesizing triazolopyrimidines under solvent-free ball milling conditions. rasayanjournal.co.inresearchgate.netoiccpress.com

The table below provides examples of various catalytic systems used in the synthesis of pyrimidine derivatives.

| Catalyst Type | Specific Catalyst Example(s) | Reactants | Product Type | Key Advantages | Reference(s) |

| Organic Base | Piperidine | Aldehyde, Ethyl cyanoacetate, Guanidine nitrate | Aryl/Heteroaryl substituted pyrimidines | Simple, Efficient, Aqueous media | scholarsresearchlibrary.com |

| Lewis Acid | Ferric Chloride | Aldehydes, Alkynes, Indazole/Triazole | Pyrimidine derivatives | Environmentally friendly, Readily available | researchgate.netresearchgate.net |

| Transition Metal Complex | Nickel complexes, Ruthenium complexes | Alcohols, Amidines | Pyrimidines | Dehydrogenative coupling | mdpi.com |

| Heterogeneous (Magnetic) | Fe₃O₄ nanoparticles, CuFe₂O₄@HNTs | Various (MCRs) | Pyridine (B92270) and Pyrimidine derivatives | Magnetically recoverable, Reusable, High efficiency | researchgate.netnih.gov |

| Heterogeneous (Non-Magnetic) | Porous poly-melamine-formaldehyde (mPMF), TiO₂–SiO₂, DABCO-based ionic liquid | Various (MCRs) | Triazolopyrimidines, Benzopyrano[2,3-d]pyrimidines, Pyrimido[4,5-d]pyrimidines | Reusable, Solvent-free conditions possible, High yields | researchgate.netoiccpress.com |

Organocatalysis in Pyrimidineacetaldehyde Derivatization

Organocatalysis has emerged as a powerful tool in organic synthesis, utilizing small organic molecules to accelerate chemical reactions. In the context of pyrimidine synthesis, organocatalysts offer a metal-free alternative, often providing high yields and selectivity under mild conditions.

One notable approach involves the enantioselective aza-Michael reaction of pyrimidines with α,β-unsaturated aldehydes, catalyzed by diarylprolinol silyl (B83357) ethers. rsc.org This method allows for the construction of chiral acyclic pyrimidine nucleosides, which are valuable building blocks. rsc.org The reaction proceeds with good yields (51–78% over two steps) and excellent enantioselectivities (91–98% ee). rsc.org Another strategy employs 2-aminoethanesulfonic acid (taurine) in water, creating a synergistic and eco-friendly system for synthesizing dihydropyrido[2,3-d]pyrimidine derivatives. tandfonline.com This one-pot, three-component protocol demonstrates excellent yields (90-94%) and allows for the catalyst to be reused for up to four consecutive cycles. tandfonline.com These examples highlight the potential of organocatalysis to construct the pyrimidine core, which could be precursor to a this compound, with high efficiency and stereocontrol.

Heterogeneous Catalysis and Catalyst Reusability

Heterogeneous catalysts, which exist in a different phase from the reactants, are highly valued in chemical synthesis for their ease of separation and potential for recyclability, contributing to more sustainable and cost-effective processes. rsc.orgtandfonline.com In the synthesis of pyrimidine-related structures, several robust heterogeneous systems have been developed.

A notable example is the use of bone char modified with chlorosulfonic acid, which acts as a reusable and eco-friendly solid acid biocatalyst. researchgate.net This catalyst has been successfully employed in the synthesis of pyrimidine-5-carbonitrile derivatives and can be reused multiple times without a significant drop in efficiency. researchgate.net Another approach utilizes silver nanoparticles supported on a crosslinked vinyl polymer, which serves as an effective heterogeneous catalyst for reduction reactions. nih.gov This catalyst can be easily recovered by centrifugation and reused for at least four cycles with minimal loss of activity. nih.gov The development of such catalysts is a key area of research, with informatics and high-throughput calculations being used to design new catalysts with high activity and stability. nih.gov

The reusability of these catalysts is a critical factor for their practical application. The following table summarizes the performance of various heterogeneous catalysts in pyrimidine-related syntheses.

| Catalyst | Reaction Type | Substrate Scope | Reusability (Number of Cycles) | Final Yield (%) | Source |

|---|---|---|---|---|---|

| Bone char-nPrN-SO3H | Three-component synthesis of pyrimidine-5-carbonitriles | Aryl aldehydes, malononitrile, urea | Multiple cycles reported | High yields maintained | researchgate.net |

| 2-aminoethanesulfonic acid | Synthesis of dihydropyrido[2,3-d]pyrimidines | Aromatic/aliphatic aldehydes, 6-amino-1,3-dimethyl uracil, acetyl acetone | 4 | Activity maintained | tandfonline.com |

| Ag/poly(AN-co-AMPS) | Catalytic reduction | 4-nitrophenol | 4 | 93% conversion | nih.gov |

| [C3H5OH(DABCO)2].NiCl4 (Nano-sized Ni-based salt) | Synthesis of pyrano[2,3-d]pyrimidinone derivatives | 4-chlorobenzaldehyde, malononitrile, barbituric acid | 4 | Yield dropped from 98% to 90% | researchgate.net |

Ionic Liquid-Mediated Reactions

Ionic liquids (ILs), often described as "green solvents," are salts with low melting points that can act as both the reaction medium and the catalyst. nih.gov Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solubility, make them attractive for organic synthesis. nih.gov

Several pyrimidine synthesis protocols have benefited from the use of ionic liquids. For instance, a one-pot, three-component synthesis of 5-(trifluoromethyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine derivatives has been achieved in an ionic liquid, offering good yields and the ability to recycle the solvent. tandfonline.com Another efficient method uses triethylammonium (B8662869) acetate under microwave irradiation for the synthesis of pyrazole-linked triazolo-pyrimidine hybrids; the ionic liquid was recyclable for up to five consecutive cycles. nih.gov Similarly, l-proline (B1679175) nitrate in an ionic liquid phase has been shown to be an effective catalytic system for synthesizing pyrimidine derivatives via the Biginelli reaction. japsonline.com DABCO-based ionic liquids have also been developed as efficient and reusable catalysts for the one-pot synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives. oiccpress.com

The choice of ionic liquid can significantly influence reaction outcomes, and their reusability is a key advantage.

| Ionic Liquid | Reaction Type | Key Advantages | Reusability (Number of Cycles) | Source |

|---|---|---|---|---|

| [Et3NH][HSO4] | Synthesis of chromone-pyrimidine derivatives | Acts as solvent and recoverable catalyst | 5 | nih.gov |

| Triethylammonium acetate | Biginelli-type reaction for triazolo-pyrimidines | Highly efficient, microwave-assisted | 5 | nih.gov |

| l-proline nitrate | Biginelli multicomponent reaction | Efficient catalysis in IL phase | Not specified | japsonline.com |

| [C4(DABCO-SO3H)2].4ClO4 | One-pot synthesis of pyrimido[4,5-d]pyrimidines | High yields, short reaction times, reusable | Not specified | oiccpress.com |

| Various (unspecified) | Synthesis of 5-(trifluoromethyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidines | Good yields, eco-friendly, recyclable solvent | Recyclable | tandfonline.com |

Derivatization and Functionalization Strategies for Pyrimidineacetaldehyde Frameworks

Once the core pyrimidineacetaldehyde structure is synthesized, its properties can be finely tuned through various derivatization and functionalization reactions. These strategies are crucial for developing libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Regioselective Functionalization of Pyrimidine Rings

Regioselective functionalization allows for the precise modification of specific positions on the pyrimidine ring, which is essential as the position of a substituent dramatically affects a molecule's biological activity. The pyrimidine ring has distinct electronic properties at its carbon positions (C2, C4, C5, C6), enabling selective reactions.

One powerful strategy involves the use of pre-functionalized pyrimidines. For example, 2-chloro-4-(phenylthio)pyrimidine (B1628817) can be used as a precursor for the selective introduction of nitrogen and oxygen nucleophiles at the C2- and C4-positions. digitellinc.com The order of nucleophilic substitution can be controlled to selectively synthesize the desired regioisomer in high yield. digitellinc.com Another advanced method uses temperature-controlled selective magnesiation with TMPMgCl·LiCl to functionalize various positions of the pyrimidine ring by trapping the resulting organometallic intermediates with electrophiles. nih.gov The pyrimidine ring's electron-deficient nature makes it a good substrate for such transformations, which are key for incorporating aryl groups or other functionalities. researchgate.net These methods provide a toolbox for creating highly substituted and diverse pyrimidine scaffolds. nih.govorganic-chemistry.org

Chemical Transformations of the Acetaldehyde Side Chain

The acetaldehyde side chain offers a rich platform for chemical transformations due to the high reactivity of the aldehyde functional group. This allows for the introduction of a wide array of new functionalities onto the pyrimidine framework.

The formyl group is a versatile handle for generating various substituents. dntb.gov.ua Standard aldehyde chemistry can be readily applied:

Oxidation: The aldehyde can be oxidized to a carboxylic acid group using mild oxidizing agents.

Reduction: Reduction of the aldehyde yields a primary alcohol, introducing a hydroxyl group that can be further functionalized.

Condensation Reactions: The aldehyde can undergo Knoevenagel condensation with active methylene (B1212753) compounds, such as malononitrile or thiazolidinedione derivatives, to form new C-C double bonds and extend the side chain. nih.gov

Imine Formation: Reaction with primary amines leads to the formation of imines, which can introduce new nitrogen-containing moieties or serve as intermediates for further reactions. youtube.com

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde into an alkene, providing access to a different class of derivatives.

Esterification: N-heterocyclic carbenes can catalyze the oxidative esterification of aldehydes in the presence of an alcohol, directly converting the acetaldehyde group into an ester. rsc.org

These transformations demonstrate the synthetic versatility of the acetaldehyde side chain in creating diverse molecular architectures. dntb.gov.uaresearchgate.netnih.gov

Post-Synthetic Modification and Diversification

Post-synthetic modification (PSM) is a powerful strategy in which a core molecular scaffold is first synthesized and then subjected to a series of functionalization reactions to generate a library of analogues. This approach is highly efficient for exploring chemical space and optimizing the properties of a lead compound.

For pyrimidineacetaldehyde derivatives, PSM would involve combining the regioselective functionalization of the pyrimidine ring (Section 2.4.1) with the chemical transformations of the acetaldehyde side chain (Section 2.4.2). For example, a 2,4-dichloropyrimidineacetaldehyde could first undergo selective nucleophilic substitution at the C4 position, followed by a different substitution at the C2 position. nih.gov The aldehyde on this newly formed core could then be transformed into an alcohol, an acid, or an alkene. This combinatorial approach allows for the rapid generation of a large number of structurally diverse molecules from a common intermediate. tandfonline.com

This strategy has been successfully used to modify pyrimidine derivatives originally developed as antiviral agents into potent antitumor agents by introducing new functional groups at various positions on the pyrimidine ring and its side chains. nih.gov Such modifications can drastically alter biological activity, leading to compounds with improved potency or entirely new therapeutic applications. nih.govtandfonline.com

Mechanistic Studies of Synthetic Pathways

A common and illustrative pathway for forming the pyrimidine core is the condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and an amidine. In the context of pyrimidineacetaldehyde synthesis, this would involve a dicarbonyl precursor bearing the acetaldehyde moiety, often in a protected form like a diethyl acetal. The reaction unfolds through several key stages, including initial nucleophilic attack, cyclization, and subsequent dehydration to form the aromatic pyrimidine ring.

Elucidation of Reaction Intermediates and Transition States

The pathway from reactants to products is populated by transient species known as reaction intermediates and high-energy transition states. While generally too unstable to be isolated, their existence is inferred and characterized through spectroscopic methods and computational chemistry.

Reaction Intermediates: In pyrimidine synthesis, several key intermediates guide the course of the reaction. Following the initial nucleophilic attack of the amidine on one of the carbonyl groups of the 1,3-dicarbonyl precursor, a tetrahedral carbinolamine intermediate is formed. This species is often in equilibrium with the starting materials. Subsequent elimination of water can lead to an enamine or imine intermediate , which is primed for the crucial cyclization step. nih.govorganic-chemistry.org

The intramolecular attack of the second amidine nitrogen onto the remaining carbonyl group leads to a cyclic, non-aromatic intermediate, typically a dihydropyrimidine derivative. umich.edu This cyclic intermediate is a critical juncture in the reaction pathway. For instance, in the synthesis of related pyrido[2,3-d]pyrimidines, computational studies have identified two key intermediates following the initial condensation steps. nih.gov The final step to achieve the stable aromatic pyrimidine ring is the elimination of a molecule, usually water, from this dihydropyrimidine intermediate. In some syntheses, other short-lived species like N-vinyl amides or highly electrophilic 2-chloropyridinium adducts have been identified as reactive intermediates that facilitate the cyclization process. organic-chemistry.orgnih.gov

Transition States: Each step in the reaction mechanism proceeds through a maximum energy point known as a transition state. These structures represent the energetic barrier that must be overcome for the reaction to advance. Computational studies have been invaluable in modeling these fleeting states. For example, in a transacylation mechanism proposed for the synthesis of certain uridine (B1682114) derivatives, three distinct transition states were calculated, corresponding to the initial nitrogen anion addition, the cyclization step, and the final release of a byproduct to form the ring. nih.gov

The free energy barriers for these transition states determine the kinetics of each step. In the aforementioned uridine synthesis, the free energy barriers were found to be thermally accessible, with values calculated at 18.5 kcal/mol for the initial addition, 26.8 kcal/mol for the cyclization (the rate-limiting step in this case), and 23.1 kcal/mol for the final fragmentation. nih.gov The geometry of the transition state also provides crucial information; for instance, the formation of a restricted, highly polar transition state has been suggested in the synthesis of pyrimidine thiones, which is supported by the large negative entropy of activation observed experimentally.

Kinetic and Thermodynamic Considerations in Pyrimidineacetaldehyde Formation

The speed and feasibility of a reaction are governed by kinetics and thermodynamics, respectively. These considerations are essential for understanding and controlling the synthesis of pyrimidineacetaldehyde derivatives.

The influence of substituents on the reactants can significantly alter the reaction rate, a phenomenon often quantified using Hammett plots. In one study on the formation of pyrimidine thiones, electron-withdrawing groups on the benzaldehyde (B42025) reactant were found to accelerate the reaction, consistent with a mechanism where nucleophilic attack on a carbonyl carbon is a key step. The reaction was determined to follow pseudo-first-order kinetics.

Below is an interactive table showcasing kinetic data from a study on the synthesis of pyrimidine thione derivatives, illustrating the effect of substituents on reaction rates and activation energies.

Thermodynamic parameters of activation, such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡), can be determined from temperature-dependent kinetic studies. The enthalpy of activation relates to the energy barrier of the transition state, while the entropy of activation reflects the change in orderliness in reaching the transition state. A large negative ΔS‡ value, for instance, suggests a highly ordered, associative transition state where two or more molecules combine.

The following interactive table presents thermodynamic activation parameters for the formation of substituted pyrimidine thiones, providing insight into the nature of the transition state.

By carefully studying these mechanistic, kinetic, and thermodynamic details, chemists can fine-tune synthetic routes to pyrimidineacetaldehyde derivatives, enhancing their accessibility for future applications.

Chemical Reactivity and Transformation Mechanisms of Pyrimidineacetaldehyde Derivatives

Electrophilic and Nucleophilic Reaction Pathways

The dual nature of the pyrimidineacetaldehyde scaffold, possessing both an electrophilic carbonyl carbon and a π-deficient aromatic system, opens avenues for both nucleophilic and electrophilic reactions.

The most prominent reaction of the acetaldehyde (B116499) moiety is the nucleophilic addition to the carbonyl group. masterorganicchemistry.com The carbonyl carbon is inherently electrophilic due to the polarization of the carbon-oxygen double bond. chemistrysteps.comfiveable.me This electrophilicity is significantly enhanced in pyrimidineacetaldehyde derivatives. The pyrimidine (B1678525) ring, with its two electronegative nitrogen atoms, acts as a strong electron-withdrawing group, which further depletes electron density from the carbonyl carbon, making it highly susceptible to nucleophilic attack. masterorganicchemistry.comwikipedia.org

The general mechanism involves a two-step process:

Nucleophilic attack: An electron-rich nucleophile attacks the electrophilic carbonyl carbon. This step breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. During this process, the hybridization of the carbonyl carbon changes from sp² to sp³. chemistrysteps.comfiveable.me

Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated, typically by a solvent or a weak acid, to yield the final alcohol product. fiveable.me

A variety of nucleophiles can be employed, leading to a wide array of functionalized pyrimidine derivatives. Aldehydes, in general, are more reactive towards nucleophiles than ketones due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon. chemistrysteps.com

| Reaction Type | Nucleophile | Reagent Example | Product |

| Hydride Reduction | H⁻ | Sodium borohydride (NaBH₄) | 2-(Pyrimidinyl)ethanol |

| Organometallic Addition | R⁻ (Alkyl, Aryl) | Grignard Reagents (R-MgBr) | Secondary alcohol |

| Cyanohydrin Formation | CN⁻ | Sodium Cyanide (NaCN) / HCl | 2-Hydroxy-3-(pyrimidinyl)propanenitrile |

| Wittig Reaction | Ylide | Ph₃P=CHR | Pyrimidinyl-substituted alkene |

| Acetal (B89532) Formation | R-OH | Alcohol / Acid catalyst | Pyrimidineacetaldehyde diethyl acetal |

In contrast to nucleophilic reactions on the side chain, electrophilic aromatic substitution (EAS) on the pyrimidine ring is challenging. The presence of two nitrogen atoms makes the ring π-deficient, significantly decreasing its nucleophilicity and deactivating it towards attack by electrophiles. wikipedia.orgresearchgate.net This deactivation is more pronounced than in pyridine (B92270). bhu.ac.in Furthermore, under the acidic conditions often required for EAS, the nitrogen atoms can become protonated, which further increases the ring's electron deficiency. wikipedia.orgbhu.ac.in

When EAS does occur, it is highly regioselective, with the electrophile preferentially attacking the C-5 position. wikipedia.orgslideshare.net This position is the least electron-deficient carbon in the ring. For substitution to proceed with reasonable efficiency, the pyrimidine ring typically requires the presence of activating, electron-donating groups (e.g., -NH₂, -OH, -OR). researchgate.netresearchgate.net The acetaldehyde side chain, being an electron-withdrawing group, would further deactivate the ring, making substitution even more difficult without the presence of strong activating groups.

| Reaction | Reagent | Conditions | Typical Product (on activated pyrimidines) |

| Nitration | HNO₃ / H₂SO₄ | Heating | 5-Nitropyrimidine derivative |

| Halogenation | Br₂, Cl₂ | Lewis Acid or harsh conditions | 5-Halopyrimidine derivative |

| Sulfonation | SO₃ / H₂SO₄ | High Temperature | Pyrimidine-5-sulfonic acid |

Cycloaddition and Pericyclic Reactions Involving Pyrimidineacetaldehyde Derivatives

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent another facet of the reactivity of pyrimidineacetaldehyde derivatives. wikipedia.orgunina.it These reactions are often characterized by high stereospecificity. msu.edu

The electron-deficient nature of the pyrimidine ring suggests its potential participation as a dienophile or heterodienophile in inverse-electron-demand Diels-Alder reactions. In this type of [4+2] cycloaddition, an electron-rich diene reacts with an electron-poor dienophile. nih.gov

Furthermore, the acetaldehyde side chain can undergo enolization to form a vinyl alcohol (a pyrimidinyl-substituted enol). This enol tautomer contains a C=C double bond and can potentially participate in various pericyclic reactions:

As a diene: The enol could potentially react with a dienophile in a Diels-Alder reaction, although this reactivity is not commonly exploited.

Ene Reaction: The enol form could participate in an ene reaction, where an alkene with an allylic hydrogen reacts with an "enophile". msu.edu

While specific examples involving pyrimidineacetaldehyde itself are not abundant in literature, the synthesis of pyrimidine derivatives through the cycloaddition of amidines with chalcones demonstrates the utility of cycloaddition pathways in forming the core heterocyclic structure. researchgate.net

Rearrangement Reactions and Tautomerism Studies

Tautomerism is a key feature of pyrimidineacetaldehyde derivatives. The most significant equilibrium is the keto-enol tautomerism of the acetaldehyde side chain.

Pyrimidine-CH₂-CHO (keto form) ⇌ Pyrimidine-CH=CH-OH (enol form)

This equilibrium involves the migration of a proton and the shifting of a double bond. nih.gov The stability of the enol form can be influenced by factors such as solvent polarity, pH, and the potential for intramolecular hydrogen bonding. The enol form is a crucial intermediate, as its C=C double bond has different reactivity compared to the C=O bond of the keto form.

The pyrimidine ring itself can exhibit tautomerism, particularly when substituted with hydroxyl or amino groups, leading to keto-enol (lactam-lactim) and amino-imino equilibria, respectively. wikipedia.org This is a well-documented phenomenon in nucleic acid bases like uracil (B121893) and cytosine. nih.gov

Oxidative and Reductive Transformations

The aldehyde functional group and the pyrimidine ring are both susceptible to redox reactions.

Oxidative Transformations: The aldehyde group of pyrimidineacetaldehyde is readily oxidized to a carboxylic acid, forming a pyrimidineacetic acid derivative. This transformation can be achieved using a variety of common oxidizing agents. In some biological systems, oxidative processes can lead to the amination of the pyrimidine ring. nih.gov Microbial metabolism has also been shown to degrade pyrimidine derivatives through oxidative pathways. nih.gov

Reductive Transformations: The aldehyde group is easily reduced to a primary alcohol, yielding a 2-(pyrimidinyl)ethanol derivative. This is a common and high-yielding transformation.

The pyrimidine ring can also undergo reduction, though it is generally more resistant than the aldehyde. The use of powerful reducing agents like lithium aluminum hydride (LiAlH₄) can lead to the reduction of the aromatic ring, especially when electron-withdrawing groups are present. researchgate.net This often results in the formation of 1,4- or 1,6-dihydropyrimidine derivatives, indicating that hydride attack occurs at the electron-deficient C-4 or C-6 positions. researchgate.net

| Transformation | Reagent | Functional Group Targeted | Product |

| Oxidation | Potassium permanganate (KMnO₄) | Aldehyde | Pyrimidineacetic acid |

| Oxidation | Jones' Reagent (CrO₃/H₂SO₄) | Aldehyde | Pyrimidineacetic acid |

| Reduction | Sodium borohydride (NaBH₄) | Aldehyde | 2-(Pyrimidinyl)ethanol |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Aldehyde and Pyrimidine Ring | 2-(Dihydropyrimidinyl)ethanol |

| Catalytic Hydrogenation | H₂ / Pd, Pt, or Ni | Aldehyde and/or Pyrimidine Ring | 2-(Pyrimidinyl)ethanol or 2-(Tetrahydropyrimidinyl)ethanol |

Chemo-, Regio-, and Stereoselectivity in Reactions

Selectivity is a critical consideration in the chemical manipulation of bifunctional molecules like pyrimidineacetaldehyde derivatives.

Chemoselectivity : This refers to the preferential reaction of a reagent with one functional group over another. youtube.comnih.gov For example, a mild reducing agent such as sodium borohydride (NaBH₄) will chemoselectively reduce the aldehyde group to an alcohol without affecting the more stable pyrimidine ring. youtube.com In contrast, a more powerful and less selective reagent like LiAlH₄ may reduce both the aldehyde and the ring. researchgate.net

Regioselectivity : This describes the preference for a reaction to occur at one position over another. wikipedia.org As discussed, electrophilic aromatic substitution on the pyrimidine ring is highly regioselective for the C-5 position. nih.gov Nucleophilic substitution or addition to the pyrimidine ring (if a leaving group is present) is regioselective for the electron-deficient C-2, C-4, and C-6 positions. slideshare.net

Stereoselectivity : This is the preferential formation of one stereoisomer over another. masterorganicchemistry.comyoutube.com Nucleophilic addition to the prochiral carbonyl carbon of pyrimidineacetaldehyde creates a new stereocenter. In the absence of any chiral influence (from the reagent, catalyst, or solvent), the reaction will produce a racemic mixture of two enantiomers. However, if a chiral reducing agent is used or the reaction is enzyme-catalyzed, one enantiomer can be formed in excess, a process known as an enantioselective reaction. youtube.com

Advanced Spectroscopic and Computational Techniques for Structural Elucidation of Pyrimidineacetaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution. For pyrimidineacetaldehyde derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular architecture.

One-dimensional NMR is the first step in structural analysis, confirming the presence of the core pyrimidine (B1678525) and acetaldehyde (B116499) moieties.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their electronic environments. For a typical pyrimidineacetaldehyde derivative, characteristic signals are expected for the protons on the pyrimidine ring and the protons of the acetaldehyde side chain. The aldehyde proton (-CHO) typically appears as a singlet or a doublet at a distinct downfield chemical shift, often in the range of δ 9.5–10.5 ppm, due to the deshielding effect of the carbonyl group. rsc.org Protons on the pyrimidine ring resonate in the aromatic region (typically δ 7.0–9.0 ppm), with their exact shifts and coupling patterns depending on the substitution pattern of the ring. Protons on the methylene (B1212753) bridge (-CH₂-) connecting the pyrimidine ring to the aldehyde group would appear at a chemical shift influenced by both the aromatic ring and the carbonyl group.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shift range for ¹³C is much broader than for ¹H, which minimizes signal overlap. researchgate.netoregonstate.edu Key signals for pyrimidineacetaldehyde derivatives include the carbonyl carbon of the aldehyde, which is highly deshielded and appears far downfield (δ 190–205 ppm). rsc.org Carbons within the pyrimidine ring resonate in the aromatic region (δ 110–170 ppm), while the methylene bridge carbon appears in the aliphatic region, shifted downfield by the adjacent electron-withdrawing groups. rsc.orgoregonstate.edu The observation of these characteristic signals in both ¹H and ¹³C NMR spectra provides strong evidence for the presence of the fundamental pyrimidineacetaldehyde skeleton.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Pyrimidineacetaldehyde Derivatives

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (R-CHO) | 9.5 - 10.5 | 190 - 205 |

| Pyrimidine Ring (Ar-H) | 7.0 - 9.0 | 110 - 170 |

Data compiled from representative values for similar structural motifs. rsc.orgoregonstate.edu

While 1D NMR confirms the core components, 2D NMR experiments are essential to piece them together and establish the complete covalent structure. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu A cross-peak in a COSY spectrum between two proton signals indicates that they are neighbors in the molecule. This is invaluable for tracing out spin systems, for example, identifying protons on adjacent carbons within a substituted pyrimidine ring or confirming the connectivity between the methylene bridge and the aldehyde proton if they are coupled.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu It is a highly sensitive technique that allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum. sdsu.edu For instance, it definitively links the methylene proton signals to the methylene carbon signal and the pyrimidine ring proton signals to their corresponding ring carbon signals. huji.ac.il

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.edu HMBC is arguably the most powerful tool for assembling the complete molecular puzzle. It provides the crucial links between different structural fragments. For pyrimidineacetaldehyde derivatives, HMBC can show correlations from the methylene protons to the carbons of the pyrimidine ring, confirming the attachment point of the acetaldehyde side chain. It also reveals correlations to quaternary (non-protonated) carbons, such as substituted positions on the pyrimidine ring or the carbonyl carbon, which are invisible in HSQC spectra. youtube.com

Table 2: Applications of 2D NMR in Analyzing Pyrimidineacetaldehyde Derivatives

| 2D NMR Technique | Information Provided | Example Application |

|---|---|---|

| COSY | ¹H-¹H bond connectivity | Identifies adjacent protons on the pyrimidine ring. |

| HSQC | Direct ¹H-¹³C one-bond correlation | Assigns specific carbons to their attached protons. |

| HMBC | ¹H-¹³C long-range (2-3 bond) correlation | Connects the acetaldehyde side chain to the pyrimidine ring; assigns quaternary carbons. |

Beyond static structure, advanced NMR methods can probe dynamic molecular processes. For certain pyrimidineacetaldehyde derivatives, processes like slow rotation around single bonds, tautomerization, or conformational exchange of ring systems can occur. nih.govmpg.de Temperature-dependent NMR studies, where spectra are recorded at various temperatures, can reveal the presence of such dynamic equilibria. mpg.de As the temperature is lowered, separate signals for interconverting conformers or tautomers may appear from previously broad or averaged signals. Analyzing these changes allows for the determination of the energy barriers associated with these processes, providing a deeper understanding of the molecule's conformational preferences and flexibility in solution. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of pyrimidineacetaldehyde derivatives and for obtaining structural information through the analysis of fragmentation patterns. miamioh.edu

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, and potentially thermally fragile, compounds without causing significant fragmentation. youtube.com In ESI-MS, a solution of the analyte is sprayed through a highly charged needle, creating a fine aerosol of charged droplets. youtube.comnih.gov As the solvent evaporates, intact ionized molecules, typically protonated species [M+H]⁺, are released into the gas phase for analysis. youtube.com The primary application of ESI-MS is the precise determination of the molecular weight of the this compound. nih.gov This data is crucial for confirming the molecular formula, which is often derived from high-resolution mass spectrometry measurements. ESI-MS can also be coupled with liquid chromatography (LC-MS) to analyze complex mixtures. nih.gov

Tandem mass spectrometry, or MS/MS, provides detailed structural information by analyzing the fragmentation of a selected ion. wikipedia.org The process involves selecting a precursor ion (for example, the [M+H]⁺ ion generated by ESI) with the first mass analyzer, inducing fragmentation through collision with an inert gas (a process called collision-induced dissociation or CID), and then analyzing the resulting product ions with a second mass analyzer. nationalmaglab.orgmdpi.com

The resulting MS/MS spectrum is a fragmentation fingerprint of the molecule. The fragmentation patterns of pyrimidine derivatives are often characterized by specific cleavages of the heterocyclic ring and the side chain. sphinxsai.comcore.ac.uk For a this compound, common fragmentation pathways could include:

Loss of small neutral molecules like CO (from the aldehyde) or HCN (from the pyrimidine ring). core.ac.uk

Cleavage of the bond between the pyrimidine ring and the side chain.

Retro-Diels-Alder reactions or other characteristic ring-opening mechanisms of the pyrimidine core. nih.gov

By interpreting these fragmentation patterns, it is possible to confirm the identity of structural subunits and how they are connected, providing powerful corroborating evidence for the structure elucidated by NMR spectroscopy. sphinxsai.comiosrjournals.org

Table 3: Potential Fragmentation Pathways in MS/MS of a this compound

| Precursor Ion | Fragmentation Process | Common Neutral Loss | Structural Information Gained |

|---|---|---|---|

| [M+H]⁺ | Carbonyl cleavage | CO (28 Da) | Confirms presence of aldehyde group. |

| [M+H]⁺ | Side-chain cleavage | C₂H₂O (42 Da) | Indicates loss of acetaldehyde moiety. |

This table represents hypothetical, common fragmentation pathways for this class of compounds. sphinxsai.comcore.ac.uk

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful and widely used analytical technique for the identification of functional groups within a molecule. thermofisher.comnsf.govnih.gov The principle of FT-IR spectroscopy lies in the absorption of infrared radiation by a sample, which induces vibrations in the chemical bonds of the constituent molecules. vandanapublications.com These vibrations occur at specific frequencies corresponding to the type of bond and the atoms it connects, providing a unique "fingerprint" of the molecule's functional groups. thermofisher.comvandanapublications.com

For pyrimidineacetaldehyde derivatives, FT-IR spectroscopy is instrumental in confirming the presence of key structural motifs. The pyrimidine ring itself, a six-membered heterocyclic aromatic compound with two nitrogen atoms, exhibits characteristic vibrational modes. vandanapublications.comvandanapublications.com The general structure of a this compound includes the pyrimidine core and an acetaldehyde side chain.

Key expected FT-IR spectral features for a generic this compound would include:

C=O Stretching: A strong absorption band is expected in the range of 1740-1720 cm⁻¹ due to the stretching vibration of the carbonyl group (C=O) in the acetaldehyde moiety. The exact position of this peak can be influenced by conjugation and substituent effects.

Aldehydic C-H Stretching: The C-H bond of the aldehyde group typically shows one or two characteristic stretching bands in the region of 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹.

Aromatic C-H Stretching: The C-H stretching vibrations of the pyrimidine ring are expected to appear in the region of 3100-3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring typically give rise to a series of bands in the 1650-1450 cm⁻¹ region.

Ring Vibrations: The pyrimidine ring itself will have characteristic in-plane and out-of-plane bending vibrations that contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹).

The presence and specific wavenumbers of these absorption bands provide direct evidence for the successful synthesis and functional group composition of pyrimidineacetaldehyde derivatives.

Table 1: Characteristic FT-IR Absorption Frequencies for Pyrimidineacetaldehyde Derivatives

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Aldehyde C=O | Stretch | 1740 - 1720 | Strong |

| Aldehyde C-H | Stretch | 2850 - 2800 and 2750 - 2700 | Medium to Weak |

| Aromatic C-H | Stretch | 3100 - 3000 | Variable |

| Pyrimidine C=N | Stretch | ~1650 - 1550 | Medium to Strong |

| Pyrimidine C=C | Stretch | ~1600 - 1450 | Medium to Strong |

Computational Chemistry for Structural Prediction and Validation

Computational chemistry offers a powerful suite of tools to complement experimental techniques by providing theoretical insights into the structural and electronic properties of molecules. For pyrimidineacetaldehyde derivatives, methods like Density Functional Theory (DFT) and conformational analysis are particularly valuable.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govyoutube.com It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov

A key application of DFT is geometry optimization , where the algorithm seeks to find the lowest energy arrangement of atoms, corresponding to the most stable conformation of the molecule. researchgate.netstackexchange.com This process provides theoretical predictions of bond lengths, bond angles, and dihedral angles that can be compared with experimental data from X-ray crystallography for validation. researchgate.net

Beyond structural parameters, DFT calculations can elucidate a range of electronic properties that are crucial for understanding the reactivity of pyrimidineacetaldehyde derivatives. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.comyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com

For a this compound, FMO analysis can reveal:

Electron-donating and electron-accepting capabilities: The energy of the HOMO is related to the ionization potential and indicates the ability to donate electrons. The energy of the LUMO is related to the electron affinity and indicates the ability to accept electrons.

Reactivity hotspots: The spatial distribution of the HOMO and LUMO across the molecule highlights the regions most likely to be involved in nucleophilic and electrophilic attacks, respectively.

HOMO-LUMO energy gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. irjweb.com

Table 2: Hypothetical Frontier Molecular Orbital Data for a this compound

| Parameter | Energy (eV) | Implication |

| E(HOMO) | -6.5 | Electron-donating potential |

| E(LUMO) | -1.2 | Electron-accepting potential |

| ΔE (LUMO-HOMO) | 5.3 | Chemical reactivity and stability |

Note: These are example values and will vary for specific derivatives.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.deresearchgate.netwolframcloud.comnih.gov It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. wolframcloud.comresearchgate.net

For a this compound, an MEP map would likely show:

Negative potential (red): Around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbonyl group, due to the presence of lone pairs of electrons. These are the most likely sites for protonation and electrophilic attack.

Positive potential (blue): Around the hydrogen atoms, particularly the aldehydic proton and those attached to the pyrimidine ring.

MEP analysis provides a powerful visual guide to the reactive sites of the molecule and its potential for intermolecular interactions, such as hydrogen bonding. researchgate.netnih.gov

Conformational Analysis via Computational Methods

This analysis is crucial for understanding how the molecule might behave in solution or when interacting with a biological target. By systematically rotating key bonds, such as the one connecting the acetaldehyde group to the pyrimidine ring, and calculating the energy at each step, a conformational energy profile can be generated. This allows for the identification of the global minimum energy conformation and other low-energy conformers that may be populated at room temperature. These computational approaches can provide valuable insights into the dynamic behavior of pyrimidineacetaldehyde derivatives. nih.gov

Biological Activity and Mechanistic Research of Pyrimidineacetaldehyde Derivatives in Vitro and Computational Studies

In Vitro Enzyme Inhibition Studies

Pyrimidineacetaldehyde derivatives have been extensively studied for their ability to inhibit a variety of enzymes, playing crucial roles in signaling pathways and cellular processes. These in vitro studies are fundamental in elucidating the therapeutic potential of these compounds.

Kinase Inhibition (e.g., EGFR, Tyrosine Kinase)

A significant area of research has been the inhibition of protein kinases, particularly Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases, which are often dysregulated in cancer. Numerous pyrimidine (B1678525) derivatives have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR. mdpi.comnih.govtandfonline.comrsc.orgnih.gov

For instance, a series of indolyl-pyrimidine hybrids were synthesized and evaluated for their EGFR inhibitory activity. Compound 4g emerged as the most potent, with an IC₅₀ value of 0.25 µM, comparable to the reference drug erlotinib (B232) (IC₅₀ = 0.30 µM). mdpi.com Other derivatives, such as 4f and 4h , also showed good activity with IC₅₀ values of 0.38 µM and 0.39 µM, respectively. mdpi.com

Further studies on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives revealed compound 8a to be a powerful inhibitor of both wild-type EGFR (EGFRWT) and the clinically relevant T790M mutant (EGFRT790M), with IC₅₀ values of 0.099 µM and 0.123 µM, respectively. tandfonline.com Similarly, thieno[2,3-d]pyrimidine (B153573) derivative 5b showed significant inhibition with IC₅₀ values of 37.19 nM against EGFRWT and 204.10 nM against EGFRT790M. nih.gov Pyrazolo[3,4-d]pyrimidine derivatives have also been identified as potent EGFR tyrosine kinase inhibitors, with compound 16 exhibiting an IC₅₀ of 0.034 µM. rsc.org

| Compound | Target Kinase | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4g | EGFR | 0.25 | mdpi.com |

| 4f | EGFR | 0.38 | mdpi.com |

| 4h | EGFR | 0.39 | mdpi.com |

| 8a | EGFRWT | 0.099 | tandfonline.com |

| 8a | EGFRT790M | 0.123 | tandfonline.com |

| 5b | EGFRWT | 0.037 | nih.gov |

| 5b | EGFRT790M | 0.204 | nih.gov |

| 16 | EGFR | 0.034 | rsc.org |

| 15 | EGFR | 0.135 | rsc.org |

| 4 | EGFR | 0.054 | rsc.org |

Histone Demethylase and Deacetylase Inhibition (e.g., JMJD3, HDAC)

Epigenetic modifications are another key target for pyrimidine derivatives. Research has focused on inhibitors of histone demethylases and histone deacetylases (HDACs), which are crucial regulators of gene expression.

A series of pyrimidine base hydroxamic acid derivatives were designed as dual inhibitors of Jumonji domain-containing protein demethylase 3 (JMJD3) and HDACs. nih.gov Compound A5b from this series demonstrated inhibitory activity against both JMJD3 and HDAC1/6. Specifically, it inhibited JMJD3 with an IC₅₀ of 4.88 µM and showed potent inhibition of HDAC1 and HDAC6 with IC₅₀ values of 0.11 µM and 0.03 µM, respectively. nih.gov This dual-inhibition profile presents a synergistic approach to cancer therapy.

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| A5b | JMJD3 | 4.88 | nih.gov |

| A5b | HDAC1 | 0.11 | nih.gov |

| A5b | HDAC6 | 0.03 | nih.gov |

Other Enzyme Targets (e.g., DNA-directed RNA Polymerases, Cyclooxygenase)

The inhibitory scope of pyrimidine derivatives extends to other enzyme classes.

Cyclooxygenase (COX): Certain pyrimidine derivatives have been identified as selective inhibitors of COX-2, an enzyme involved in inflammation and pain. nih.gov In an in vitro assay, compounds L1 and L2 showed high selectivity for COX-2 over COX-1. nih.govnih.gov Their IC₅₀ values for COX-2 inhibition were comparable to the reference drug meloxicam, suggesting their potential as anti-inflammatory agents with a potentially improved safety profile compared to non-selective NSAIDs. nih.gov

RNA-dependent RNA Polymerase: Two newly synthesized pyrimidine derivatives have shown inhibitory effects on the RNA-dependent RNA polymerase of Mengovirus. In a cell-free system, concentrations of 50 or 100 µM of these inhibitors resulted in a 40% to 60% reduction in enzyme activity. nih.gov Analysis of the reaction product indicated a reduction in the synthesis of single-stranded viral RNA. nih.gov

| Compound/Derivative | Target Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| L1 | COX-2 | High selectivity, comparable to meloxicam | nih.govnih.gov |

| L2 | COX-2 | High selectivity, comparable to meloxicam | nih.govnih.gov |

| Unnamed Pyrimidine Derivatives | RNA-dependent RNA Polymerase (Mengovirus) | 40-60% inhibition at 50-100 µM | nih.gov |

Receptor Binding and Modulation Studies (In Vitro)

Beyond enzyme inhibition, pyrimidine derivatives are being investigated for their ability to modulate protein-protein interactions, a key mechanism in many diseases.

Ligand-Protein Interaction Profiling (e.g., hACE2, spike protein)

The interaction between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (hACE2) receptor is a critical step for viral entry, making it a prime target for therapeutic intervention. Computational studies have explored the potential of pyrimidine derivatives to disrupt this interaction.

Molecular docking studies on diaryl pyrimidine derivatives showed that they bind at the interface of the hACE2-Spike protein complex. nih.gov Compounds such as AP-NP , AP-3-OMe-Ph , and AP-4-Me-Ph displayed high binding affinities towards the complex, with binding energies of -8.95, -8.1, and -8.1 kcal/mol, respectively. nih.gov Similarly, a series of imidazo[1,2-a]pyrimidine (B1208166) Schiff base derivatives were evaluated as potential dual inhibitors of hACE2 and the spike protein. researchgate.netnih.gov The top-scoring compound in this series exhibited a remarkable binding affinity of -9.1 kcal/mol to hACE2 and -7.3 kcal/mol to the spike protein. researchgate.netnih.gov These computational findings suggest that pyrimidine derivatives could act as effective viral entry inhibitors. nih.govresearchgate.netnih.gov

| Compound/Derivative Class | Target | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| AP-NP (Diaryl pyrimidine) | hACE2-Spike Complex | -8.95 | nih.gov |

| AP-3-OMe-Ph (Diaryl pyrimidine) | hACE2-Spike Complex | -8.1 | nih.gov |

| AP-4-Me-Ph (Diaryl pyrimidine) | hACE2-Spike Complex | -8.1 | nih.gov |

| Top-scoring Imidazo[1,2-a]pyrimidine | hACE2 | -9.1 | researchgate.netnih.gov |

| Top-scoring Imidazo[1,2-a]pyrimidine | Spike Protein | -7.3 | researchgate.netnih.gov |

Cell-Based Mechanistic Investigations (Non-Clinical)

To understand the cellular consequences of enzyme inhibition and receptor modulation, non-clinical cell-based studies are essential. These investigations have revealed that pyrimidine derivatives can trigger various cellular responses, including apoptosis and cell cycle arrest.

Mechanistic studies of the dual JMJD3/HDAC inhibitor A5b in A549 lung cancer cells showed that the compound increased the hypermethylation of histone H3K27 and hyperacetylation of H3K9. nih.gov This led to the suppression of cancer cell clonogenicity, migration, and invasion. Furthermore, A5b induced apoptosis, evidenced by the cleavage of caspase-7 and PARP, and caused cell cycle arrest at the G1 phase through the upregulation of p21. nih.gov

Similarly, the pyrrolo[2,3-d]pyrimidine derivative 9e was found to induce apoptosis in A549 cells through the intrinsic pathway. nih.gov This was demonstrated by an increased Bax/Bcl-2 ratio and the activation of caspase-9 and caspase-3. The compound also caused cell cycle arrest in the G0/G1 phase. nih.gov Another pyrazolo[3,4-d]pyrimidine derivative, PP-31d , was shown to inhibit cancer cell proliferation by generating reactive oxygen species (ROS), which subsequently led to apoptosis. nih.gov This was confirmed by an increase in the subG1 cell population, activation of caspase-3/7, and loss of mitochondrial membrane potential. nih.gov

The EGFR inhibitor 8a was found to arrest the cell cycle at the pre-G1 phase and significantly induce apoptosis in PC-3 prostate cancer cells, accompanied by a 5.3-fold increase in caspase-3 levels. tandfonline.com Other studies on novel fused pyran derivatives have shown they can alter cellular morphology, inhibit colony formation, and induce DNA double-strand breaks, ultimately leading to apoptosis and cell cycle blockage at various phases. rsc.org

Pathways of Cellular Response (e.g., Apoptosis Induction, Cell Cycle Modulation)

Pyrimidine derivatives have been shown to exert their anticancer effects by triggering specific cellular response pathways, primarily apoptosis (programmed cell death) and modulation of the cell cycle.

Mechanistic studies on a series of pyrimidine derivatives bearing aryl urea (B33335) moieties revealed their capacity to induce apoptosis. nih.gov One notable compound, 4b , was found to arrest the cell cycle in the G2/M phase in the SW480 colon cancer cell line. nih.gov This cell cycle arrest was accompanied by the induction of apoptosis, evidenced by the upregulation of pro-apoptotic proteins like Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, the compound induced the loss of mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway. nih.gov The cleavage of PARP and an increase in Ikb-α levels were also observed, further confirming the apoptotic mechanism. nih.gov

Similarly, other novel ferrocene (B1249389) derivatives have been shown to induce apoptosis through a mitochondria-dependent pathway. mdpi.com These compounds were found to destruct the mitochondrial membrane, increase the generation of reactive oxygen species (ROS), decrease the Bcl-2/Bax ratio, and promote the release of Cytochrome c. mdpi.com This cascade of events leads to the activation of Caspase-9 and Caspase-3, ultimately resulting in apoptosis. mdpi.com In addition to inducing apoptosis, these derivatives can also suppress cell proliferation by arresting the cell cycle at the G0/G1 phase. mdpi.com This cell cycle arrest is mediated through the PI3K/Akt/mTOR signaling pathway, involving the upregulation of cell cycle inhibitors like p21 and p27 and the downregulation of proteins that promote cell cycle progression, such as CDK6 and Cyclin D1. mdpi.com The ability to inhibit various kinases is a potent method for inducing apoptosis. researchgate.net

Table 1: Cellular Response to Pyrimidine Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | Cellular Pathway | Key Molecular Events |

|---|---|---|---|

| Pyrimidine-aryl urea | SW480 (Colon) | Apoptosis, Cell Cycle Arrest | Upregulation of Bax, Cleaved PARP, Ikb-α; Downregulation of Bcl-2; G2/M phase arrest. nih.gov |